N-[4-(heptylamino)-9,10-dioxoanthracen-1-yl]benzamide
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Overview
Description
N-[4-(heptylamino)-9,10-dioxoanthracen-1-yl]benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of an anthracene core substituted with a heptylamino group and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(heptylamino)-9,10-dioxoanthracen-1-yl]benzamide typically involves the condensation of 4-(heptylamino)-9,10-dioxoanthracene-1-carboxylic acid with benzoyl chloride. The reaction is carried out under standard amide formation conditions, often using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of benzamide derivatives, including this compound, often employs green chemistry approaches. One such method involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its high efficiency, low reaction times, and eco-friendly process .
Chemical Reactions Analysis
Types of Reactions
N-[4-(heptylamino)-9,10-dioxoanthracen-1-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The anthracene core can be oxidized to form quinone derivatives.
Reduction: The carbonyl groups in the anthracene core can be reduced to form hydroxyanthracene derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxyanthracene derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-[4-(heptylamino)-9,10-dioxoanthracen-1-yl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as a fluorescent probe due to its anthracene core.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of N-[4-(heptylamino)-9,10-dioxoanthracen-1-yl]benzamide involves its interaction with specific molecular targets. The anthracene core can intercalate into DNA, disrupting its structure and function. The benzamide moiety can interact with various enzymes, inhibiting their activity. These interactions can lead to the induction of apoptosis in cancer cells and the inhibition of microbial growth .
Comparison with Similar Compounds
Similar Compounds
N-[4-(benzoylamino)-9,10-dioxo-9,10-dihydro-1-anthracenyl]benzamide: Similar structure but with a benzoylamino group instead of a heptylamino group.
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide: Similar anthracene core but with a methylbenzamide moiety.
Uniqueness
N-[4-(heptylamino)-9,10-dioxoanthracen-1-yl]benzamide is unique due to its heptylamino substitution, which imparts distinct physicochemical properties and biological activities. This compound’s ability to intercalate into DNA and interact with enzymes makes it a promising candidate for various applications in medicine and industry.
Properties
IUPAC Name |
N-[4-(heptylamino)-9,10-dioxoanthracen-1-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O3/c1-2-3-4-5-11-18-29-22-16-17-23(30-28(33)19-12-7-6-8-13-19)25-24(22)26(31)20-14-9-10-15-21(20)27(25)32/h6-10,12-17,29H,2-5,11,18H2,1H3,(H,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QANXKSWIKOQJGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCNC1=C2C(=C(C=C1)NC(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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